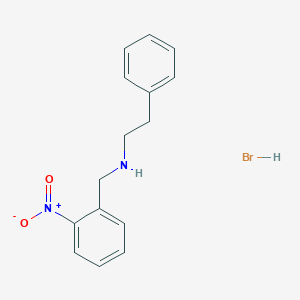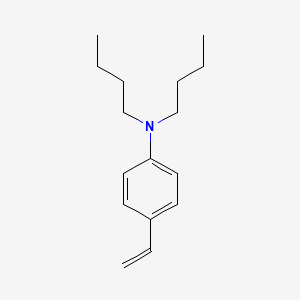
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide
Vue d'ensemble
Description
N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide, also known as NBPEA, is a chemical compound that has gained attention in scientific research due to its potential use as a tool for studying the effects of neurotransmitters on the brain.
Applications De Recherche Scientifique
Polymer and Material Science Applications
Polymers featuring photolabile groups, such as the o-nitrobenzyl group, play a significant role in material science due to their ability to alter properties through irradiation. These groups are used in creating photodegradable hydrogels, functionalizing copolymers for thin film patterning, developing self-assembled monolayers, and crafting photocleavable bioconjugates. The flexibility of these materials opens new avenues in research and development across various fields, including biomedical engineering and responsive material systems Zhao et al., 2012.
Biochemical Applications
The 2-nitrobenzyl derivative, functioning as a photolabile protecting group, finds application in the synthesis of "caged" compounds. These compounds, such as caged ATP, are inert until activated by light, enabling precise temporal control over biochemical reactions. This method has significantly impacted the study of ATP-requiring biological systems, providing insights into the kinetics and mechanisms of ATP-induced processes McCray et al., 1980.
Synthetic Organic Chemistry
N,N-Dimethyl-4-nitrobenzylamine, a related compound, serves as an important intermediate in the synthesis of various chemicals. Its applications span across medicine, pesticides, and chemical manufacturing, illustrating the versatility and importance of nitrobenzyl derivatives in creating a wide range of products. Improved synthetic methods for these compounds have enhanced their industrial viability, emphasizing their role in modern organic synthesis Wang Ling-ya, 2015.
Material Corrosion Inhibition
Novel compounds synthesized from nitrobenzyl derivatives have been evaluated for their effectiveness as corrosion inhibitors for mild steel. These inhibitors are crucial in industrial processes such as steel pickling and oil well acidization. The synthesized compounds exhibit significant inhibitory effects, contributing to the development of more efficient and cost-effective corrosion protection strategies Singh & Quraishi, 2016.
Drug Delivery Systems
Innovative drug delivery systems have been developed using nitrobenzyl derivatives to create light-responsive micelles. These systems enable controlled drug release under near-infrared light, allowing for targeted therapy with minimal invasiveness. This approach has potential applications in treating deep tissue diseases, showcasing the promising intersection of chemistry and medical science for future therapeutic technologies Cao et al., 2013.
Mécanisme D'action
Target of Action
2-nitrobenzyl compounds are known to be used as photoremovable protecting groups . They can be attached to biologically active compounds at a critical position, rendering them pharmacologically inactive . Upon irradiation with light of appropriate wavelength, the protecting group is removed, restoring the compound’s affinity to its biological target .
Mode of Action
The mode of action of N-(2-nitrobenzyl)-2-phenylethanamine hydrobromide involves a photochemical reaction. Upon irradiation, the compound undergoes a reaction that forms an aci-nitro intermediate . This intermediate can follow two competing paths . One path involves cyclization to benzisoxazolidine intermediates, followed by ring opening to carbonyl hydrates . The other path involves proton transfer from the enol to the aci-nitro function, forming a nitroso hydrate intermediate .
Biochemical Pathways
The biochemical pathways affected by this compound are related to its photoreactivity. The compound’s photoreactions are initiated by an intramolecular 1,5-H shift yielding aci-nitro protomers as primary photoproducts . The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium .
Pharmacokinetics
The use of continuous flow photolysis has been reported to significantly improve the yield, reaction time, and scalability of the N-deprotection of the 2-nitrobenzyl group .
Result of Action
The result of the compound’s action is the release of the protected compound upon light exposure. This can lead to a rapid local concentration jump of the bioactive compound . The specific molecular and cellular effects would depend on the nature of the compound that was initially protected by the 2-nitrobenzyl group.
Action Environment
The action of this compound is influenced by environmental factors such as the reaction medium and light exposure. The balance between the two reaction paths (cyclization and proton transfer) depends on the reaction medium . Moreover, the efficiency of the compound’s photoreactions can be improved by using continuous flow conditions, which provide more efficient irradiation due to a higher surface area to volume ratio .
Propriétés
IUPAC Name |
N-[(2-nitrophenyl)methyl]-2-phenylethanamine;hydrobromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2.BrH/c18-17(19)15-9-5-4-8-14(15)12-16-11-10-13-6-2-1-3-7-13;/h1-9,16H,10-12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOLRYSYELGILMS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNCC2=CC=CC=C2[N+](=O)[O-].Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1609403-62-4 | |
| Record name | Benzeneethanamine, N-[(2-nitrophenyl)methyl]-, hydrobromide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-fluorospiro[1H-indole-3,4'-oxane]-2-one](/img/structure/B1652735.png)
![3-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B1652737.png)
![3-bromo-N-[2-(3-bromopropanoylamino)ethyl]propanamide](/img/structure/B1652738.png)

![2,6-Bis(oxiran-2-ylmethyl)-1,5-diphenyl-1,5-dihydro-[1,2,4]triazolo[1,2-a][1,2,4]triazole-3,7-dione](/img/structure/B1652740.png)

![1-(2-Methyl-3-{3-[(methylamino)methyl]piperidine-1-carbonyl}phenyl)imidazolidin-2-one hydrochloride](/img/structure/B1652743.png)
![1-{2-[(4-Methoxyphenyl)amino]benzoyl}pyrrolidin-3-amine](/img/structure/B1652746.png)
![N-[1-(2-methoxyphenyl)ethyl]-1-(piperidin-4-yl)-1H-pyrrole-2-carboxamide hydrochloride](/img/structure/B1652747.png)
![2,2-Dimethyl-4-[(3-propoxyphenyl)methyl]-1,4-thiazinane 1,1-dioxide](/img/structure/B1652748.png)

![[2-(2-Hydroxypropan-2-yl)pyrrolidin-1-yl]-(2-methylquinolin-6-yl)methanone](/img/structure/B1652751.png)

![2-(4-Fluorophenyl)-N-methyl-N-[[2-(4-methylpiperazin-1-yl)pyrimidin-5-yl]methyl]ethanamine](/img/structure/B1652759.png)